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Compound of Interest

Compound Name: Ethyl 5-amino-2-methylnicotinate

Cat. No.: B1343917

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Ethyl
5-amino-2-methylnicotinate, a key intermediate in pharmaceutical synthesis. Due to the
limited availability of public domain experimental spectra for this specific compound, this
document outlines the theoretical spectroscopic characteristics and provides detailed,
standardized experimental protocols for acquiring high-quality Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to be a
valuable resource for researchers in confirming the structure and purity of synthesized Ethyl 5-
amino-2-methylnicotinate.

Molecular Structure and Expected Spectroscopic
Features

Ethyl 5-amino-2-methylnicotinate (CAS No. 60390-42-3) possesses a substituted pyridine
ring with an amino group, a methyl group, and an ethyl ester group. These functional groups
give rise to characteristic signals in various spectroscopic analyses.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.
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Predicted *H NMR Data

The expected proton NMR chemical shifts () are influenced by the electronic environment of
the protons. The following table summarizes the predicted *H NMR signals for Ethyl 5-amino-
2-methylnicotinate.

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)

CHs (ester) 12-14 Triplet 3H

CHz (ester) 41-4.3 Quartet 2H

CHs (ring) 23-25 Singlet 3H

NH:2 3.5-45 Broad Singlet 2H

Aromatic H 7.0-8.0 Doublets 2H

Predicted **C NMR Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (ppm)
CHs (ester) ~14

CH:z (ester) ~60

CHs (ring) ~20

Aromatic C 110- 160

C=0 (ester) ~165

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible NMR data.

Sample Preparation:
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» Dissolve 5-10 mg of Ethyl 5-amino-2-methylnicotinate in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls or DMSO-ds).

» Transfer the solution into a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
e H NMR:
o Pulse Program: Standard single pulse (zg30)
o Spectral Width: -2 to 12 ppm
o Acquisition Time: ~3-4 seconds
o Relaxation Delay: 1-2 seconds
e 13C NMR:
o Pulse Program: Proton-decoupled (zgpg30)
o Spectral Width: -10 to 200 ppm
o Acquisition Time: ~1-2 seconds

o Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Expected IR Absorption Bands
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Characteristic Absorption

Functional Group Bond
(cm™)
) 3300 - 3500 (two bands for
Amine N-H Stretch _ _
primary amine)
Aromatic Ring C-H Stretch 3000 - 3100
Alkyl Groups C-H Stretch 2850 - 2960
Ester C=0 Stretch 1700 - 1730
Aromatic Ring C=C Stretch 1400 - 1600
Ester C-O Stretch 1100 - 1300

Experimental Protocol for IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for
obtaining IR spectra of solid samples.

Procedure:
o Ensure the ATR crystal is clean.

e Place a small amount of the solid Ethyl 5-amino-2-methylnicotinate sample onto the
crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
e Record the spectrum, typically in the range of 4000 to 400 cm~1.

¢ Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation.

Expected Mass Spectrum Data
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e Molecular lon (M+): The expected molecular weight of Ethyl 5-amino-2-methylnicotinate
(CoH12N202) is approximately 180.2 g/mol . The mass spectrum should show a prominent
molecular ion peak at m/z = 180.

e Fragmentation Pattern. Common fragmentation pathways for esters include the loss of the
alkoxy group (-OCH2CHs) or the entire ester group (-COOCH2CHs). Fragmentation of the
pyridine ring can also be observed.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like
Ethyl 5-amino-2-methylnicotinate.

Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

o Further dilute the stock solution to a final concentration of 1-10 pg/mL.
Instrument Parameters (for an ESI-MS):

« lonization Mode: Positive ion mode is typically used for compounds with basic nitrogen
atoms.

o Capillary Voltage: 3-4 kV
e Drying Gas Flow and Temperature: Optimize based on the instrument and solvent used.

e Mass Range: Scan a range that includes the expected molecular weight, for example, m/z
50-500.

Data Analysis Workflow

A systematic approach to analyzing the spectroscopic data is essential for accurate structure
confirmation.
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Caption: A logical workflow for the structural elucidation of Ethyl 5-amino-2-methylnicotinate
using combined spectroscopic data.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust framework for
the comprehensive analysis of Ethyl 5-amino-2-methylnicotinate. While publicly available
experimental data is scarce, the predicted spectral information and the detailed experimental
protocols provided in this guide will enable researchers to confidently acquire and interpret the
necessary data to verify the identity and purity of this important pharmaceutical intermediate.
Adherence to standardized protocols is paramount for ensuring data quality and reproducibility
in drug development and quality control processes.

 To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 5-amino-2-
methylnicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343917#spectroscopic-data-analysis-of-ethyl-5-
amino-2-methylnicotinate-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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